molecular formula C10H10Cl2O2 B11872922 2-(3,5-Dichlorophenyl)butanoic acid

2-(3,5-Dichlorophenyl)butanoic acid

Cat. No.: B11872922
M. Wt: 233.09 g/mol
InChI Key: ZHFMOUGTOVNYEF-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)butanoic acid is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of butanoic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)butanoic acid typically involves the reaction of 3,5-dichlorobenzyl chloride with butanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the butanoic acid moiety. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3,5-Dichlorophenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)butanoic acid
  • 2-(2,4-Dichlorophenyl)butanoic acid
  • 2-(3,5-Dichlorophenyl)propanoic acid

Comparison

2-(3,5-Dichlorophenyl)butanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, such as solubility, stability, and interaction with biological targets. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)butanoic acid

InChI

InChI=1S/C10H10Cl2O2/c1-2-9(10(13)14)6-3-7(11)5-8(12)4-6/h3-5,9H,2H2,1H3,(H,13,14)

InChI Key

ZHFMOUGTOVNYEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC(=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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